molecular formula C19H14FN3O5S B6132860 N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide

N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide

Cat. No.: B6132860
M. Wt: 415.4 g/mol
InChI Key: XRDQKXCKODFXIC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide typically involves the following steps:

    Amidation: The formation of the benzamide moiety by reacting the sulfonamide intermediate with 4-fluorobenzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Reduction: Formation of N-(4-fluorophenyl)-3-[(3-aminophenyl)sulfamoyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: Investigation of its effects on cellular processes and pathways, including its potential as an inhibitor of certain enzymes.

    Pharmaceutical Research: Exploration of its pharmacokinetic and pharmacodynamic properties for drug development.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide
  • N-(4-bromophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide
  • N-(4-methylphenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide

Comparison: N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to improved drug-like properties compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5S/c20-14-7-9-15(10-8-14)21-19(24)13-3-1-6-18(11-13)29(27,28)22-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDQKXCKODFXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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